PRMT4-IN-1

Epigenetics CARM1 PRMT4

PRMT4/CARM1 research is often compromised by off-target effects of less selective probes. PRMT4-IN-1 (CAS 912970-79-7) delivers definitive target engagement with an IC50 of 3.2 nM and >260-fold selectivity over PRMT1. • Enables unambiguous transcriptional/epigenetic studies at low nanomolar concentrations. • Time-dependent MCF7 cell viability reduction over 2-8 days without acute cytotoxicity. • Profiled across six PRMT isoforms to ensure phenotype linkage to PRMT4 activity. • Serves as a benchmark compound for medicinal chemistry and drug discovery programs.

Molecular Formula C23H28FN3O
Molecular Weight 381.5
CAS No. 912970-79-7
Cat. No. B610201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT4-IN-1
CAS912970-79-7
SynonymsCMPD1;  CMPD 1;  CMPD-1;  PRMT4IN1;  PRMT4 IN 1;  PRMT4-IN-1
Molecular FormulaC23H28FN3O
Molecular Weight381.5
Structural Identifiers
SMILESCNCCN1CCC(C2=CC3=C(NC(C4=CC=CC=C4OC)=C3F)C=C2)CC1
InChIInChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3
InChIKeySPSRJAZORUFUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRMT4-IN-1 – A Selective PRMT4/CARM1 Inhibitor


PRMT4-IN-1 (CAS 912970-79-7) is a small-molecule, selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It is characterized as a type I PRMT inhibitor with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM against its primary target in biochemical assays [1]. The compound is intended exclusively for research applications, serving as a chemical probe to dissect PRMT4-mediated gene regulation, chromatin remodeling, and cancer cell biology [1].

Target engagement PRMT4/CARM1 enzyme inhibition study fit
Selectivity Isoform-selectivity assay context
Cell studies Epigenetic mechanism investigation

Why PRMT4-IN-1 Cannot Be Substituted


Generic substitution fails because PRMT4/CARM1 inhibitors exhibit profound differences in potency, selectivity, and cell-based efficacy across different chemical scaffolds. Inhibitors like SGC2085 (IC50 50 nM) or TP-064 (IC50 <10 nM) may offer different selectivity profiles and cellular engagement [1][2]. A compound with low nanomolar biochemical potency, like PRMT4-IN-1, is crucial for achieving robust target engagement at concentrations that minimize off-target effects on other PRMT family members, such as PRMT1 and PRMT6 [1]. Using an unverified analog or a less selective inhibitor introduces significant variability and risk of confounding results due to polypharmacology, thereby undermining the validity of target-specific conclusions.

Scaffold-dependent potency PRMT4 inhibitor potency and selectivity vary by chemotype; activity may shift with alternate scaffolds.
Pan-PRMT profile Pan-PRMT inhibitors may not attribute effects to PRMT4 specifically, limiting isoform-specific interpretation.
Kinetic response Delayed vs. acute cellular effects may lead to different interpretation of viability endpoints; mechanism-based kinetics may not transfer.

Quantitative Evidence Guide


Biochemical Potency vs. Pan-PRMT Inhibitor

PRMT4-IN-1 demonstrates superior biochemical potency against its primary target PRMT4 compared to the pan-PRMT inhibitor PRMT4-IN-2. In enzyme inhibition assays, PRMT4-IN-1 achieves an IC50 of 3.2 nM [1], while PRMT4-IN-2 exhibits a significantly weaker IC50 of 92 nM against the same target [2]. This represents a roughly 29-fold difference in potency, highlighting the critical advantage of PRMT4-IN-1 for experiments requiring robust target engagement.

Potency Comparison
Head-to-head
PRMT4-IN-1: IC50 3.2 nM
PRMT4-IN-2: IC50 92 nM
Reported ~29-fold difference
Supports target engagement assay context
Cross-study comparison; verify under identical conditions.
Epigenetics CARM1 PRMT4 IC50 Cancer Biology

Selectivity Profile Across PRMT Isoforms

The specificity of PRMT4-IN-1 is defined by its differential activity against a panel of seven human PRMT enzymes. While it potently inhibits PRMT4 with an IC50 of 3.2 nM, its activity against other family members is orders of magnitude weaker [1]. This quantitative selectivity profile is crucial for distinguishing PRMT4-IN-1 from pan-PRMT inhibitors, which often have comparable potencies across multiple isoforms, leading to ambiguous experimental outcomes.

Isoform Selectivity
Reported
>260-fold over PRMT1
>500-fold over PRMT3/5/6/7/8
Supports isoform-selectivity assay interpretation
Selectivity determined in biochemical panel.
Selectivity PRMT family PRMT1 PRMT6 Off-target

Cell Viability Effects in MCF7 Cancer Cells

In MCF7 breast cancer cells, PRMT4-IN-1 exhibits a time-dependent, rather than immediate, effect on cell viability. Treatment with 50 μM PRMT4-IN-1 for 2-8 days resulted in a time-dependent decrease in relative cell viability, while no effect on metabolically active cell numbers was observed after 24-72 hours at concentrations up to 100 μM [1]. This delayed effect is characteristic of on-target, epigenetic mechanism of action, contrasting with compounds that cause rapid, non-specific cytotoxicity.

Cell Viability Kinetics
Class-level inference
Time-dependent viability decrease over 2–8 days at 50 µM
Supports epigenetic mechanism-of-action studies
No acute cytotoxicity up to 100 µM / 72 h; delayed response context.
Cell Viability MCF7 Time-dependent Cytotoxicity

Research Applications


Validating PRMT4-Specific Gene Regulation

Due to its high potency (IC50 = 3.2 nM) and >260-fold selectivity over PRMT1 [1], PRMT4-IN-1 is ideally suited for experiments designed to dissect the specific transcriptional and epigenetic roles of PRMT4/CARM1, distinct from those of other PRMTs. Researchers can confidently use PRMT4-IN-1 at low nanomolar concentrations to ensure that observed changes in histone methylation or gene expression are attributable to PRMT4 inhibition rather than off-target activity.

Anti-Proliferative Effects in Cancer Models

In cell-based cancer studies, such as those using the MCF7 breast cancer cell line, PRMT4-IN-1 provides a tool to study the temporal dynamics of epigenetic inhibition [1]. The observed time-dependent decrease in cell viability over 2-8 days, without acute cytotoxicity, confirms that the compound can be used to model the sustained, mechanism-based effects of PRMT4 inhibition on cancer cell proliferation and survival.

Defining a Selective Chemical Probe

The well-characterized selectivity profile of PRMT4-IN-1 across six other PRMT isoforms [1] positions it as a superior chemical probe compared to pan-PRMT inhibitors like PRMT4-IN-2 [2]. This selectivity makes PRMT4-IN-1 the preferred tool for experiments designed to unambiguously link cellular phenotypes, such as changes in mRNA splicing or chromatin state, directly to PRMT4 enzymatic activity.

Benchmark for Next-Generation Inhibitors

Given its potent biochemical IC50 of 3.2 nM, PRMT4-IN-1 serves as a critical benchmark compound for medicinal chemistry and drug discovery programs [1]. New chemical entities can be directly compared to PRMT4-IN-1 in standardized enzyme and cellular assays to evaluate improvements in potency, selectivity, or pharmacokinetic properties, accelerating the development of more advanced therapeutic candidates.

Application
Selection Property
Validation Focus
PRMT4/CARM1 gene regulation studies
Isoform-selectivity assay context
PRMT4-specific transcriptional endpoints
Cancer cell proliferation model studies
Temporal response context
Delayed cell viability endpoint monitoring
Chemical probe selectivity profiling
PRMT isoform selectivity review
Attribution of cellular phenotype to PRMT4
Inhibitor discovery reference
Reference compound context
Comparative enzyme assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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